molecular formula C27H24N2O4S B306474 2-(5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide

2-(5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide

Cat. No. B306474
M. Wt: 472.6 g/mol
InChI Key: MVHPAEIAAVHJNN-IWIPYMOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide, commonly known as MTB-TZ, is a synthetic compound that has been studied for its potential use as an anti-cancer agent. It belongs to the thiazolidinedione class of compounds and has shown promising results in various scientific studies.

Mechanism of Action

MTB-TZ exerts its anti-cancer effects by targeting various cellular pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of certain enzymes involved in cancer cell metabolism, as well as to activate certain tumor-suppressor genes.
Biochemical and Physiological Effects
MTB-TZ has been shown to have various biochemical and physiological effects in cancer cells. It has been shown to induce apoptosis in cancer cells, as well as to inhibit the activity of certain enzymes involved in cancer cell metabolism.

Advantages and Limitations for Lab Experiments

One of the major advantages of MTB-TZ as an anti-cancer agent is its selective toxicity towards cancer cells, meaning that it does not harm healthy cells. However, one of the limitations of MTB-TZ is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on MTB-TZ. Some possible areas of interest include:
- Further studies on the mechanism of action of MTB-TZ, including identifying specific molecular targets that it interacts with.
- Studies on the potential use of MTB-TZ in combination with other anti-cancer agents, to determine whether it can enhance their effectiveness.
- Studies on the pharmacokinetics of MTB-TZ, including its absorption, distribution, metabolism, and excretion in the body.
- Studies on the potential use of MTB-TZ in other diseases besides cancer, such as inflammatory disorders or neurodegenerative diseases.

Synthesis Methods

The synthesis of MTB-TZ involves the reaction of 2,4-thiazolidinedione with 4-methylbenzyl chloride to form 5-(4-methylbenzyl)-2,4-thiazolidinedione. This intermediate is then reacted with 4-(4-methylphenyl)benzaldehyde to form the final product, MTB-TZ.

Scientific Research Applications

MTB-TZ has been studied extensively for its potential use as an anti-cancer agent. It has shown promising results in various in vitro and in vivo studies, including inhibition of cancer cell growth and induction of apoptosis (programmed cell death) in cancer cells.

properties

Product Name

2-(5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide

Molecular Formula

C27H24N2O4S

Molecular Weight

472.6 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[(5Z)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C27H24N2O4S/c1-18-3-7-21(8-4-18)17-33-23-13-9-20(10-14-23)15-24-26(31)29(27(32)34-24)16-25(30)28-22-11-5-19(2)6-12-22/h3-15H,16-17H2,1-2H3,(H,28,30)/b24-15-

InChI Key

MVHPAEIAAVHJNN-IWIPYMOSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)C

SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)C

Origin of Product

United States

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